PDE4 Inhibitory Potential of the 6-(4-Methoxyphenyl)pyridazinone Scaffold Compared to the Dual PDE3/4 Inhibitor Zardaverine
While direct PDE4 inhibition data for 2-(3-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one are not publicly available, the 6-(4-methoxyphenyl)pyridazinone core constitutes a recognized pharmacophore for PDE4 inhibition. The dual PDE3/4 inhibitor Zardaverine (6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone) exhibits PDE4 IC₅₀ values of 0.17–0.79 µM [1]. In separate studies, pyridazinone-based hybrids have displayed PDE4 pIC₅₀ values of 7.0–8.7 . The target compound's N-2 3-fluorobenzyl substituent, absent in Zardaverine, is positioned to potentially alter PDE isoform selectivity and metabolic stability, highlighting its procurement value for mapping the SAR of this pharmacophore.
| Evidence Dimension | PDE4 inhibition potency |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Zardaverine PDE4 IC₅₀: 0.17 µM (human PMN cells), 0.79 µM (canine trachea) [1]; pyridazinone hybrids PDE4 pIC₅₀: 7.0–8.7 |
| Quantified Difference | Insufficient data for direct quantification |
| Conditions | Human platelet PDE3 and human PMN PDE4 assays (Zardaverine); recombinant PDE4 enzyme assays (hybrids) |
Why This Matters
Researchers exploring PDE4-related inflammatory or respiratory targets require a well-defined pyridazinone scaffold with a unique N-2 fluorobenzyl substituent to probe selectivity against the widely‑studied Zardaverine series.
- [1] Amerigo Scientific. Zardaverine product datasheet. Accessed 2026-05-09. https://www.amerigoscientific.com/Zardaverine.html. View Source
